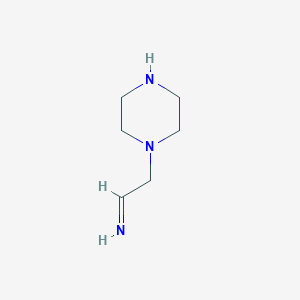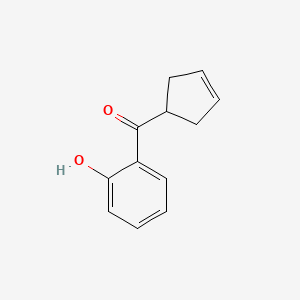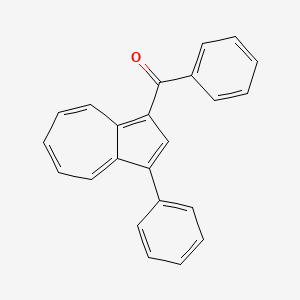
Hexacosan-1-ol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexacosan-1-ol can be synthesized through the reduction of hexacosanoic acid or its esters. The reduction is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions .
Propanoic acid can be industrially produced via the oxo-synthesis of ethylene or ethyl alcohol and via the oxidation of propionaldehyde with oxygen. A green route involves the selective oxidation of 1-propanol to propanoic acid using hydrogen peroxide (H2O2) catalyzed by heteropolyoxometalates .
Analyse Chemischer Reaktionen
Types of Reactions
Hexacosan-1-ol undergoes oxidation to form hexacosanal, a long-chain fatty aldehyde . It can also participate in esterification reactions to form esters with various carboxylic acids.
Propanoic acid can undergo typical carboxylic acid reactions such as esterification, amidation, and reduction. It can be reduced to propanol using reducing agents like LiAlH4 .
Common Reagents and Conditions
Esterification: Both hexacosan-1-ol and propanoic acid can undergo esterification in the presence of acid catalysts like sulfuric acid (H2SO4) to form esters.
Major Products
Hexacosanal: Formed from the oxidation of hexacosan-1-ol.
Propyl propanoate: Formed from the esterification of propanoic acid with propanol.
Wissenschaftliche Forschungsanwendungen
Hexacosan-1-ol is used in the study of plant epicuticular waxes and plant cuticles due to its natural occurrence in many plant species . It is also used in the formulation of cosmetics and personal care products for its emollient properties.
Propanoic acid is widely used as a preservative in the feed, food, and pharmaceutical industries. It is also incorporated in the perfume, herbicide, and polymer industries . In scientific research, it is used to study metabolic pathways involving carboxylic acids .
Wirkmechanismus
Hexacosan-1-ol exerts its effects primarily through its physical properties, such as forming a barrier on the skin or plant surfaces, which helps in reducing water loss and providing protection .
Propanoic acid undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate in within the human body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexacosanoic acid: A long-chain fatty acid that can be reduced to hexacosan-1-ol.
Hexacosanal: The aldehyde form of hexacosan-1-ol.
Propanol: The alcohol form of propanoic acid.
Uniqueness
Hexacosan-1-ol is unique due to its long carbon chain, which imparts specific physical properties such as high melting point and waxy texture . Propanoic acid is unique for its antimicrobial properties and its role in metabolic pathways .
Eigenschaften
CAS-Nummer |
646535-52-6 |
|---|---|
Molekularformel |
C29H60O3 |
Molekulargewicht |
456.8 g/mol |
IUPAC-Name |
hexacosan-1-ol;propanoic acid |
InChI |
InChI=1S/C26H54O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27;1-2-3(4)5/h27H,2-26H2,1H3;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
GMBZKSSMVMAEBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCO.CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone](/img/structure/B15170032.png)


![7-Azido-1H-pyrazolo[3,4-C]pyridine](/img/structure/B15170056.png)
![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)

![2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol](/img/structure/B15170077.png)

![Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-](/img/structure/B15170085.png)

